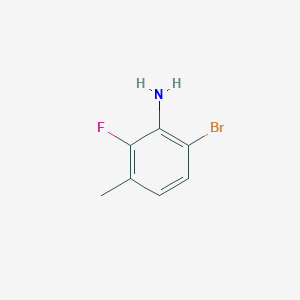

6-Bromo-2-fluoro-3-methylaniline

Description

6-Bromo-2-fluoro-3-methylaniline (C₇H₇BrF₂N) is a halogenated aniline derivative featuring bromine, fluorine, and methyl substituents at positions 6, 2, and 3, respectively, on the aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of indole derivatives and other heterocyclic frameworks used in pharmaceuticals and agrochemicals . Its reactivity is influenced by the electron-withdrawing effects of halogens and the steric hindrance of the methyl group, enabling selective functionalization at specific ring positions.

Properties

IUPAC Name |

6-bromo-2-fluoro-3-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUBZJVWLWYHRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-fluoro-3-methylaniline typically involves multi-step reactions. One common method includes:

Reduction: Conversion of the nitro group to an amino group.

Bromination: Introduction of the bromine atom to the desired position on the benzene ring.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. These methods may include the use of catalysts and specific reaction conditions to optimize the process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-fluoro-3-methylaniline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups.

Oxidation and Reduction: The amino group can undergo oxidation or reduction reactions.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride.

Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals .

Scientific Research Applications

6-Bromo-2-fluoro-3-methylaniline has various applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

2-Bromo-4-fluoro-6-methylaniline (CAS: 1356113-07-9)

- Structural Differences : Bromine at position 2, fluorine at position 4, methyl at position 4.

- Impact : Reduced steric hindrance compared to 6-bromo-2-fluoro-3-methylaniline, leading to higher reactivity in electrophilic substitution reactions. Similarity score: 0.84 .

- Applications : Used in synthesizing fluorinated dyes with enhanced photostability.

5-Bromo-2-fluoro-4-methylaniline (CAS: 627871-16-3)

- Structural Differences : Bromine at position 5, fluorine at position 2, methyl at position 3.

- Impact: The para-methyl group enhances solubility in nonpolar solvents, whereas the meta-bromine directs nucleophilic attack to the ortho position. Similarity score: 0.82 .

3-Bromo-2-methylaniline (CAS: 55289-36-6)

- Structural Differences : Lacks fluorine; bromine at position 3, methyl at position 2.

- Impact : Absence of fluorine reduces electron-withdrawing effects, increasing basicity (pKa ~4.2 vs. ~3.8 for the fluorinated analogue). Purity: >97.0% (HPLC) .

Physicochemical Properties

*Estimated via DFT calculations using B3LYP functional .

Biological Activity

6-Bromo-2-fluoro-3-methylaniline (C₇H₇BrFN) is an organic compound categorized as an aniline, notable for its unique substituents: bromine, fluorine, and a methyl group on the benzene ring. This compound has gained attention in various scientific fields due to its potential biological activities and interactions with biomolecules.

This compound can be synthesized through multi-step reactions involving reduction, bromination, and substitution reactions. The general synthetic route includes:

- Reduction : Conversion of nitro groups to amino groups.

- Bromination : Introduction of bromine at specific positions on the benzene ring.

- Substitution Reactions : Involving halogenating agents and nucleophiles to modify functional groups.

These reactions are critical for producing derivatives with enhanced biological activity and specificity.

Anticancer Potential

Emerging studies suggest that this compound exhibits significant anticancer properties. The compound's imine functionality allows it to form covalent bonds with nucleophilic residues in proteins, potentially modifying functions involved in cancer progression.

Case Study: Anticancer Activity

A study on phenolic compounds indicated that derivatives similar to this compound displayed notable cytotoxicity against various cancer cell lines. The specific pathways affected include:

- Apoptosis Induction : Triggering programmed cell death in cancer cells.

- Cell Cycle Arrest : Preventing cancer cells from proliferating.

The biological activity can be attributed to several factors:

- Imine Group Reactivity : Facilitates interactions with amino acid residues in proteins.

- Hydroxyl Group Influence : Enhances hydrogen bonding capabilities, increasing affinity for biological targets.

- Halogen Substituents : Affect lipophilicity and electronic properties, influencing interactions with cellular membranes.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Bromo-2-Fluorophenol | Lacks imine group | Moderate antibacterial activity |

| 2-Fluoro-4-Methylphenol | No bromine or imine linkage | Low antibacterial activity |

| 4-Bromo-2-{(E)-[(3-Fluoro-Methoxyphenyl)Imino]}Phenol | Contains methoxy group | Enhanced antifungal activity |

The unique combination of bromine, fluorine, and imine functionalities in this compound enhances its interaction potential with a broader range of molecular targets compared to its analogues.

The mechanism of action involves binding to specific molecular targets and pathways, leading to altered enzyme or receptor activity. The exact molecular targets depend on the context of its use, but the following mechanisms have been proposed:

- Enzyme Inhibition : Competing with substrate binding sites.

- Receptor Modulation : Altering receptor conformation and function.

- Signal Transduction Interference : Disrupting cellular signaling pathways.

Application in Drug Discovery

Due to its promising biological activities, this compound is being explored for potential applications in drug discovery. Its ability to interact with various biomolecules positions it as a candidate for developing new therapeutic agents targeting cancer and other diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.